ethyl 5-(aminocarbonyl)-2-({[4-(3-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate
Overview
Description
Ethyl 5-(aminocarbonyl)-2-({[4-(3-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C21H25ClN4O4S and its molecular weight is 465.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.1285042 g/mol and the complexity rating of the compound is 661. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Drug Design
Compounds containing thiophene, piperazine, and carboxylate esters are extensively studied for their potential in drug design and development due to their diverse pharmacological activities. The ethyl ester group, combined with the thiophene ring, is often explored for its role in improving drug-like properties, including solubility and metabolic stability. Piperazine rings are frequently incorporated into pharmaceuticals due to their versatility in engaging with biological targets, offering potential for the development of new therapeutic agents. Research on similar compounds, such as the synthesis and biological evaluation of novel 1,2,4-triazole derivatives, demonstrates the antimicrobial potential of such structures, suggesting applications in discovering new antibiotics or antifungal agents (Bektaş et al., 2010).
Pharmacological Studies
The functional groups present in this compound indicate potential for pharmacological research, particularly in the exploration of new treatments for various diseases. For instance, compounds with aminocarbonyl and acetylaminophenyl groups have been investigated for their vasodilation properties, offering insights into cardiovascular disease treatments (Girgis et al., 2008). Furthermore, thiophene derivatives have shown significant cytotoxic activities against different cancer cell lines, underscoring their potential in anticancer drug development (Mohareb et al., 2016).
Materials Science
In materials science, the thiophene ring, known for its conductive properties, is of interest for the development of novel organic electronic materials. The presence of functional groups such as piperazine and carboxylate esters could enable the design of materials with specific electronic properties, potentially useful in organic semiconductors, sensors, or photovoltaic cells. Research into related thiophene-based compounds has led to the development of luminescent materials, demonstrating the utility of such structural motifs in creating advanced materials with desired optical properties (Teiber & Müller, 2012).
Properties
IUPAC Name |
ethyl 5-carbamoyl-2-[[2-[4-(3-chlorophenyl)piperazin-1-yl]acetyl]amino]-4-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O4S/c1-3-30-21(29)17-13(2)18(19(23)28)31-20(17)24-16(27)12-25-7-9-26(10-8-25)15-6-4-5-14(22)11-15/h4-6,11H,3,7-10,12H2,1-2H3,(H2,23,28)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZIBOINXDJNEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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